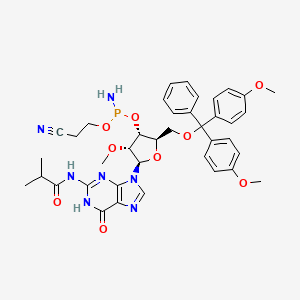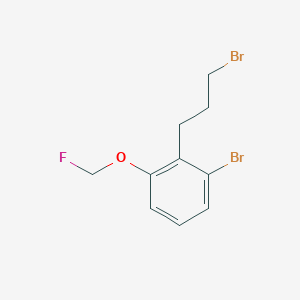
1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene typically involves multiple steps:
Bromination of Benzene: The initial step involves the bromination of benzene to introduce a bromine atom at a specific position on the benzene ring.
Alkylation: The brominated benzene is then subjected to alkylation with 3-bromopropyl bromide to introduce the 3-bromopropyl group.
Fluoromethoxylation: Finally, the compound undergoes fluoromethoxylation to introduce the fluoromethoxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atoms or to modify the existing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield phenols, while oxidation can produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It is utilized in the design and fabrication of advanced materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(3-bromopropyl)-4-(fluoromethoxy)benzene: Similar structure but with the fluoromethoxy group at a different position.
1-Bromo-2-(3-chloropropyl)-3-(fluoromethoxy)benzene: Similar structure but with a chlorine atom instead of a bromine atom in the propyl group.
1-Bromo-2-(3-bromopropyl)-3-(methoxymethoxy)benzene: Similar structure but with a methoxymethoxy group instead of a fluoromethoxy group.
Uniqueness
1-Bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, medicinal chemistry, and materials science.
Eigenschaften
Molekularformel |
C10H11Br2FO |
|---|---|
Molekulargewicht |
326.00 g/mol |
IUPAC-Name |
1-bromo-2-(3-bromopropyl)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11Br2FO/c11-6-2-3-8-9(12)4-1-5-10(8)14-7-13/h1,4-5H,2-3,6-7H2 |
InChI-Schlüssel |
GKGKEYXNQFXYJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)CCCBr)OCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


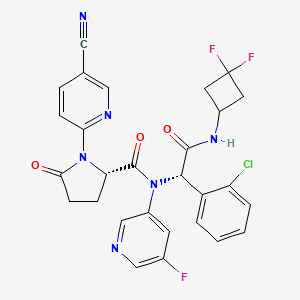
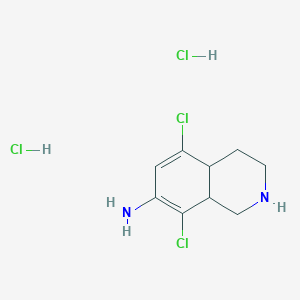
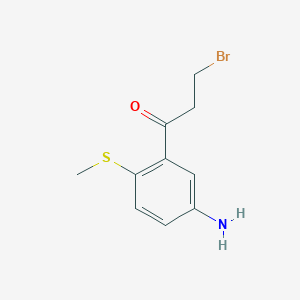

![[(4R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14042371.png)

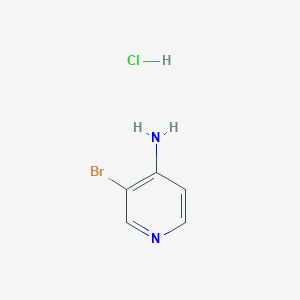
![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)



![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)
